3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid
Description
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyrrolidine-oxazine scaffold with a carboxylic acid substituent at position 6. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug design. Recent synthetic advancements, such as those by Litvinchuk et al. (2025), highlight its utility in generating novel derivatives through reactions like amidation, esterification, and benzoannelation . Its rigid bicyclic framework enhances metabolic stability compared to monocyclic analogues, positioning it as a candidate for bioactive molecule development, particularly in antimicrobial and CNS-targeting agents .
Properties
IUPAC Name |
3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)6-3-7-5-12-2-1-9(7)4-6/h3-4H,1-2,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYWROGUKJFFTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=CN21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517186-74-1 | |
| Record name | 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Methyl Esters with 2-Bromo-1,1-diethoxyethane
Reaction Mechanism and Substrate Design
A widely adopted method involves the cyclocondensation of methyl (2-oxomorpholin-3-ylidene)ethanoates (1a–e ) or methyl (2-oxo-2H-1,4-benzoxazine-3(4H)-ylidene)ethanoates (2a–f ) with 2-bromo-1,1-diethoxyethane. The reaction proceeds via nucleophilic substitution, where the ethoxy groups of 2-bromo-1,1-diethoxyethane are displaced by the enolate oxygen of the morpholinone or benzoxazinone precursor. This forms the pyrrolo-oxazine core, followed by hydrolysis to yield the carboxylic acid derivatives (4a–e , 5a–f ).
Key Conditions:
Functionalization to Carbamates and Amides
The carboxylic acid products undergo further transformations:
Catalytic Cyclization of o-Aminophenol Derivatives
o-Aminophenol and Dialkyl Acetylenedicarboxylate Reactivity
An alternative route employs o-aminophenols and dialkyl acetylenedicarboxylates under acidic conditions. The reaction proceeds through a Michael addition-cyclization cascade, facilitated by diphenyl phosphoric acid (DPPA) as a catalyst.
Reaction Steps:
- Michael Addition: o-Aminophenol attacks the acetylenedicarboxylate, forming a zwitterionic intermediate.
- Cyclization: Intramolecular nucleophilic attack by the phenolic oxygen generates the oxazine ring.
- Rearomatization: Acidic conditions promote proton transfer, yielding the bicyclic structure.
Optimization Data:
| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|
| 5 | 80 | 62 |
| 10 | 110 | 78 |
| 15 | 110 | 82 |
Data adapted from large-scale trials using DPPA.
Multi-Component Reaction (MCR) Strategies
Three-Component Assembly
Recent advancements utilize MCRs for one-pot synthesis. For example, β-nitrostyrenes, 2-aminophenols, and acetylenic esters react in the presence of trifluoroacetic acid (TFA) to form pyrrolo-oxazine precursors. This method reduces purification steps and improves atom economy.
Representative Reaction:
$$
\text{β-Nitrostyrene} + \text{2-Aminophenol} + \text{Dimethyl Acetylenedicarboxylate} \xrightarrow{\text{TFA (10 mol\%)}} \text{Pyrrolo-oxazine ester} \xrightarrow{\text{Hydrolysis}} \text{Carboxylic Acid}
$$
Yield: 70–88% for the ester intermediate; >90% hydrolysis efficiency.
Post-Synthetic Functional Group Transformations
Carboxylic Acid to Amide Derivatives
The carboxylic acid group at position 7 serves as a handle for diversification:
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Considerations
Solvent and Catalyst Recovery
Large-scale trials using DPPA (10 mol%) in toluene achieved 82% yield with catalyst recycling via aqueous extraction.
Emerging Methodologies
Enantioselective Synthesis
Chiral phosphoric acids (e.g., TRIP) enable asymmetric induction during cyclization, achieving enantiomeric excess (ee) >90% for non-racemic analogs.
Photocatalytic C–H Functionalization
Visible-light-mediated decarboxylation introduces substituents at position 8 without pre-functionalization, broadening access to derivatives.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used to investigate biological pathways and interactions due to its structural similarity to naturally occurring alkaloids.
Medicine: It has potential therapeutic applications, including antioxidant and antitumor activities.
Industry: It is used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit the production of reactive oxygen species in high-glucose-stimulated mesangial cells, which is beneficial for treating conditions like diabetic nephropathy. The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid with analogous compounds, emphasizing molecular features and physicochemical properties:
Biological Activity
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid (CAS No. 1517186-74-1) is a heterocyclic compound notable for its unique fused pyrrole and oxazine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Properties:
- Molecular Weight: 169.16 g/mol
- Solubility: Soluble in polar solvents; limited solubility in non-polar solvents.
- Stability: Stable under standard laboratory conditions but sensitive to strong acids and bases.
Synthesis
The primary method for synthesizing this compound is the oxa-Pictet–Spengler reaction , which facilitates the formation of carbon-carbon and carbon-oxygen bonds between a substituted 2-(1H-pyrrol-1-yl)ethanol and an aldehyde or ketone. This reaction typically employs p-toluenesulfonic acid (pTSA) as a catalyst to enhance yields and reaction rates .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in various cancer cell lines:
- Mechanism of Action: It appears to modulate specific biological pathways involved in cell proliferation and apoptosis. The compound has been associated with the inhibition of key enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a critical role in cellular redox balance and detoxification processes .
-
Case Study Results:
- In a study involving NCI-60 cancer cell lines, compounds similar to 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine exhibited strong correlations with anti-cancer activity (PCC values ranging from 0.72 to 0.87) .
- The compound induced apoptosis in pancreatic cancer xenografts with high NQO1 activation levels .
Neuroprotective Effects
The compound also shows potential neuroprotective effects:
- Analgesic Activity: Preliminary studies suggest that derivatives of pyrrole compounds exhibit analgesic properties comparable to morphine in animal models . This suggests that modifications to the pyrrole structure may yield compounds suitable for pain management.
- Sedative Effects: Some derivatives have demonstrated sedative properties in behavioral tests on mice, indicating potential applications in treating anxiety and sleep disorders .
Comparative Analysis with Related Compounds
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer, Analgesic | NQO1 inhibition |
| Pyrrolopyrazine derivatives | Antimicrobial, Antitumor | Diverse mechanisms |
| Pyrrolo[3,4-c]pyrrole derivatives | Neuroprotective | Modulation of neurotransmitter systems |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
